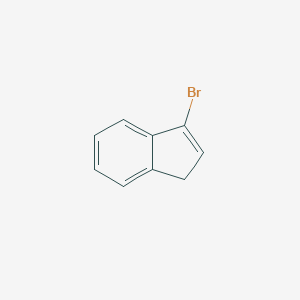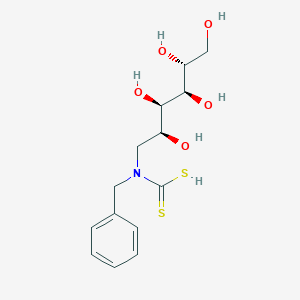
N-Benzylglucamine dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylglucamine dithiocarbamate (NBDC) is a compound that has been widely used in scientific research due to its unique properties. It is a dithiocarbamate derivative that has been synthesized using various methods. NBDC has been found to have numerous biochemical and physiological effects on living organisms, making it a valuable tool for research.
Mécanisme D'action
The mechanism of action of N-Benzylglucamine dithiocarbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. N-Benzylglucamine dithiocarbamate has been found to inhibit the activity of metalloproteases, which are enzymes that play a role in tissue remodeling and inflammation. It has also been found to inhibit the activity of NF-kB, a protein that plays a role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
N-Benzylglucamine dithiocarbamate has been found to have numerous biochemical and physiological effects on living organisms. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. N-Benzylglucamine dithiocarbamate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-Benzylglucamine dithiocarbamate has been found to have anti-tumor properties, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Benzylglucamine dithiocarbamate is its unique properties, which make it a valuable tool for scientific research. However, there are also limitations to its use. N-Benzylglucamine dithiocarbamate can be toxic at high concentrations, and it can also interfere with other biochemical pathways in the body. Additionally, the synthesis of N-Benzylglucamine dithiocarbamate can be challenging, which can limit its availability for research.
Orientations Futures
There are numerous future directions for research involving N-Benzylglucamine dithiocarbamate. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on the use of N-Benzylglucamine dithiocarbamate as a potential treatment for various diseases, including cancer and inflammation. Further studies could also be conducted to better understand the mechanism of action of N-Benzylglucamine dithiocarbamate and its effects on living organisms.
Conclusion:
In conclusion, N-Benzylglucamine dithiocarbamate is a compound that has been widely used in scientific research due to its unique properties. It has been found to have numerous biochemical and physiological effects on living organisms, making it a valuable tool for research. While there are limitations to its use, there are also numerous future directions for research involving N-Benzylglucamine dithiocarbamate.
Méthodes De Synthèse
N-Benzylglucamine dithiocarbamate can be synthesized using various methods, including the reaction between benzylamine and carbon disulfide, followed by the reaction with glucamine. The reaction is typically carried out in an alkaline solution, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-Benzylglucamine dithiocarbamate has been widely used in scientific research due to its unique properties. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. N-Benzylglucamine dithiocarbamate has also been used as a chelating agent for heavy metals in environmental studies.
Propriétés
Numéro CAS |
110771-92-1 |
|---|---|
Nom du produit |
N-Benzylglucamine dithiocarbamate |
Formule moléculaire |
C14H21NO5S2 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
benzyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C14H21NO5S2/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-13,16-20H,6-8H2,(H,21,22)/t10-,11+,12+,13+/m0/s1 |
Clé InChI |
SCJXRYDTCFHSQX-UMSGYPCISA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S |
SMILES |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
SMILES canonique |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Numéros CAS associés |
102996-80-5 (hydrochloride salt) |
Synonymes |
enzylglucamine-N-carbodithioate BGDTC N-benzyl-N-dithiocarboxy-D-glucamine N-benzylglucamine dithiocarbamate N-benzylglucamine dithiocarbamate, sodium salt NBG-DTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



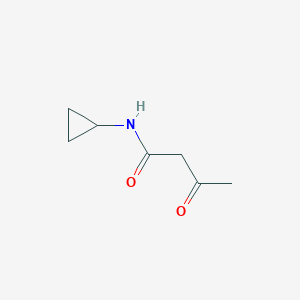
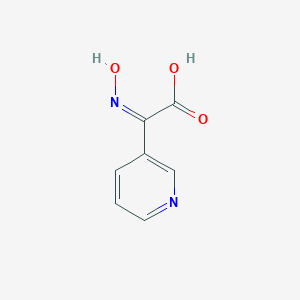
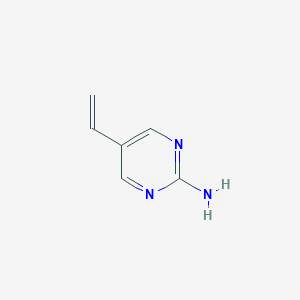
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
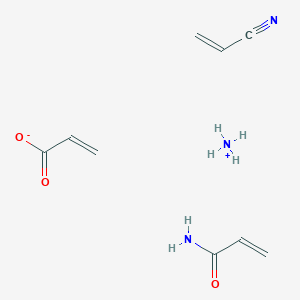
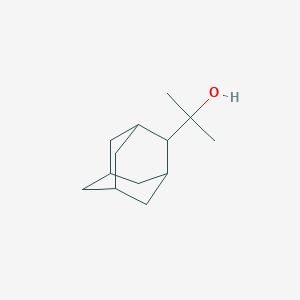
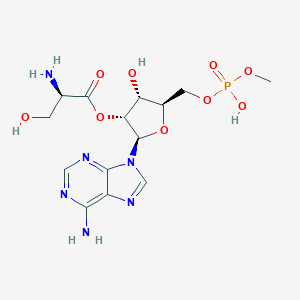
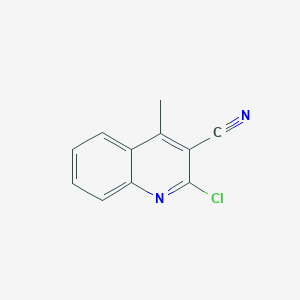
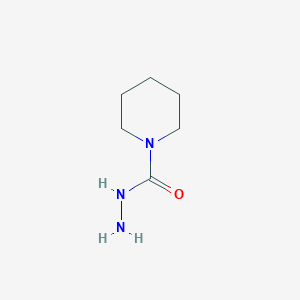
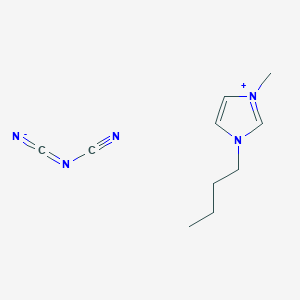
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
